molecular formula C23H23N3O5S2 B2476806 N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-24-6

N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2476806
CAS No.: 851782-24-6
M. Wt: 485.57
InChI Key: PHLDHOSNAHRFJJ-UHFFFAOYSA-N
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Description

N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-sulfonamide hybrid compound characterized by a 4-methoxyphenyl group, a phenylsulfonyl substituent, and a methanesulfonamide moiety. Its structural complexity confers unique physicochemical and biological properties, making it a focal point in medicinal chemistry for applications such as enzyme inhibition, anti-inflammatory, and anticancer research .

Properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-31-20-13-11-17(12-14-20)23-16-22(18-7-6-8-19(15-18)25-32(2,27)28)24-26(23)33(29,30)21-9-4-3-5-10-21/h3-15,23,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLDHOSNAHRFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a complex organic compound, belongs to the class of pyrazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O5S2, with a molar mass of 485.58 g/mol. The structure includes a pyrazole ring substituted with various aromatic groups, which is critical for its biological activity.

PropertyValue
Molecular FormulaC23H23N3O5S2
Molar Mass485.58 g/mol
CAS Number724437-59-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting tumor growth and survival.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction processes that regulate cell proliferation and apoptosis.
  • Gene Expression Alteration : The compound may modulate the expression of genes associated with cancer progression and metastasis.

Biological Activity in Cancer Research

Recent studies have evaluated the efficacy of various pyrazole derivatives against different cancer cell lines. Notably, compounds similar to this compound have shown promising results:

In Vitro Studies

A study focused on pyrazole derivatives demonstrated significant tumor cell growth inhibitory activity against human breast cancer (MCF-7) and leukemia (K562) cell lines. For instance:

  • Compound 5b exhibited a GI50 value of 0.021 μM against K562 cells and 0.69 μM against A549 cells, indicating high potency compared to standard treatments like ABT-751 .
Cell LineCompoundGI50 (μM)Notes
K5625b0.021Highly potent
A5495b0.69Strong inhibitory activity
MCF-75b>1Weak effects observed

Mechanistic Insights

The mechanism underlying the anticancer activity of these compounds often involves tubulin polymerization inhibition. For example, the study indicated that compound 5b inhibited tubulin polymerization with an IC50 of 7.30 μM, suggesting its potential as a lead compound for developing new anticancer agents .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in overcoming multidrug resistance in cancer therapy:

  • Study on Non-Small Cell Lung Cancer (NSCLC) : A derivative similar to this compound showed potent activity in NSCLC models without significant side effects .
  • Resistance Mechanisms : Research indicated that certain pyrazoles could inhibit phosphatase and tensin homolog (PTEN) phosphorylation, impacting the PTEN/Akt/NF-кB signaling pathway crucial for tumor survival .

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound’s analogs differ primarily in substituents on the pyrazole ring, sulfonamide groups, and aromatic rings. These variations influence solubility, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Structural Differences Key Properties Biological Activity
Target Compound :
N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 4-Methoxyphenyl group
- Phenylsulfonyl substituent
- Methanesulfonamide
- Moderate solubility in polar solvents
- High thermal stability (~220°C)
- Potent COX-2 inhibition (IC₅₀: 0.8 µM)
- Anti-inflammatory activity in murine models
Analog 1 :
N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 3-Nitrophenyl instead of 4-methoxyphenyl - Lower solubility due to nitro group
- Enhanced electron-withdrawing effects
- Stronger kinase inhibition (e.g., EGFR IC₅₀: 0.5 µM)
- Reduced anti-inflammatory efficacy
Analog 2 :
N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Pivaloyl group replaces phenylsulfonyl - Increased steric bulk
- Higher lipophilicity (LogP: 3.2 vs. 2.5)
- Improved blood-brain barrier penetration
- Neuroprotective effects in vitro
Analog 3 :
N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- 3-Fluorophenyl and 4-methoxybenzenesulfonyl groups - Enhanced dipole interactions
- Improved metabolic stability (t₁/₂: 6.7 hrs)
- Anticancer activity (HeLa cells IC₅₀: 12 µM)
- Moderate COX-1/COX-2 selectivity
Analog 4 :
N-(3-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Ethylsulfonyl and 2-fluorophenyl groups - Higher aqueous solubility (LogS: -3.1)
- Reduced plasma protein binding
- Antiviral activity against HSV-1 (EC₅₀: 5 µM)
- Low cytotoxicity

Impact of Functional Groups

  • 4-Methoxyphenyl Group : Enhances electron-donating capacity, improving interactions with hydrophobic enzyme pockets (e.g., COX-2) .
  • Phenylsulfonyl vs.
  • Methanesulfonamide vs. Ethanesulfonamide : Methanesulfonamide offers a balance between steric hindrance and hydrogen-bonding capacity, critical for receptor binding .

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically including:

Pyrazole ring formation via cyclocondensation of hydrazines with α,β-unsaturated ketones .

Sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the phenylsulfonyl group .

Methanesulfonamide coupling via nucleophilic substitution with methanesulfonyl chloride, optimized at 0–5°C to minimize side reactions .
Key Controls :

  • Monitor reaction progress using TLC and HPLC .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can reaction conditions be optimized to improve yield in large-scale syntheses?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >85% yield .
  • Flow chemistry : Enhances mixing and heat transfer for sulfonylation steps, reducing byproduct formation .
  • Solvent optimization : Replace DMF with acetonitrile to improve solubility of intermediates .
    Data Table :
ParameterTraditional MethodOptimized Method
Reaction Time12–24 hrs2–4 hrs
Yield60–70%85–90%
Purity (HPLC)92%98%

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrazole carbons at δ 140–150 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 513.12) .
  • X-ray Crystallography : Resolves stereochemistry of the dihydropyrazole ring .

Advanced: How should researchers address discrepancies in enzymatic inhibition data across studies?

Methodological Answer:

  • Standardize assay conditions :
    • Use consistent pH (7.4), temperature (37°C), and enzyme concentrations (e.g., COX-2 at 10 nM) .
  • Orthogonal validation :
    • Confirm IC₅₀ values via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Control for solvent effects :
    • DMSO concentration ≤0.1% to avoid denaturation artifacts .

Basic: What are the hypothesized biological targets for this compound?

Methodological Answer:

  • Cyclooxygenase-2 (COX-2) : Sulfonamide mimics PABA, competing with arachidonic acid binding (IC₅₀ = 0.8 μM in vitro) .
  • MAP Kinase Pathways : Pyrazole moiety disrupts phosphorylation cascades in cancer cell lines (e.g., IC₅₀ = 5.2 μM in HeLa) .
  • Bacterial Dihydropteroate Synthase (DHPS) : Potentially inhibits folate synthesis (MIC = 16 µg/mL against S. aureus) .

Advanced: What computational strategies predict structure-activity relationships (SAR) for derivative design?

Methodological Answer:

  • QSAR Modeling :
    • Use Gaussian09 for DFT calculations to correlate Hammett constants (σ) with bioactivity .
    • Train models on a dataset of 50 analogs (R² = 0.89 for COX-2 inhibition) .
  • Molecular Docking (AutoDock Vina) :
    • Identify key binding residues (e.g., Arg120 and Tyr355 in COX-2) .
      Data Table :
Derivative ModificationsΔG (kcal/mol)IC₅₀ (μM)
4-MeO → 4-NO₂-9.20.5
Phenylsulfonyl → Methyl-7.112.3

Basic: What are the stability profiles under different storage conditions?

Methodological Answer:

  • Short-term storage : Stable in DMSO at -20°C for 6 months (HPLC purity >95%) .
  • Long-term stability : Lyophilized powder remains stable for 2 years at -80°C .
  • Light sensitivity : Degrades by 15% after 72 hrs under UV light; store in amber vials .

Advanced: How can regioselectivity challenges in pyrazole functionalization be mitigated?

Methodological Answer:

  • Directing groups : Install tert-butyldimethylsilyl (TBS) at C-3 to favor C-5 electrophilic substitution .
  • Metal catalysis : Use Pd(OAc)₂ with Xantphos ligand for Suzuki coupling (95% regioselectivity) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered position .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods during sulfonylation (risk of SO₂ release) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How can metabolic stability be improved for in vivo studies?

Methodological Answer:

  • Deuterium incorporation : Replace C-H with C-D at metabolically labile positions (t₁/₂ increased from 2.1 to 8.7 hrs) .
  • Prodrug design : Mask sulfonamide as a tert-butyl carbamate, cleaved by esterases in vivo .

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